(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile
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Overview
Description
(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile typically involves the bromination of a purine derivative followed by the introduction of an acetonitrile group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out under controlled temperatures to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nitrile introduction processes. These methods would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of amines, thiols, or other substituted purines.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. Purine derivatives are known for their biological activity, and this compound could be investigated for its effects on various biological pathways.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
8-bromo-1,3-dimethylxanthine: Another brominated purine derivative with similar reactivity.
1,3-dimethyl-2,6-dioxopurine: A non-brominated purine derivative used in various chemical applications.
Properties
Molecular Formula |
C9H8BrN5O2 |
---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetonitrile |
InChI |
InChI=1S/C9H8BrN5O2/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-11)8(10)12-6/h4H2,1-2H3 |
InChI Key |
XYXCWYGSQAFTKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC#N |
Origin of Product |
United States |
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